N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide
Description
This compound is a sulfonamide derivative characterized by a 2,6-difluorobenzenesulfonamide core linked to an azetidine ring fused with a 2,5-dioxoimidazolidin-1-yl moiety via a 3-oxopropyl spacer. The presence of fluorinated aromatic and heterocyclic groups aligns with trends in modern pesticide design, where fluorine atoms enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[3-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-3-oxopropyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O5S/c16-10-2-1-3-11(17)14(10)27(25,26)19-5-4-12(22)20-7-9(8-20)21-13(23)6-18-15(21)24/h1-3,9,19H,4-8H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCXQYVPTBRDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-
Biological Activity
The compound N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features an imidazolidinone moiety, an azetidine ring, and a difluorobenzenesulfonamide group, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₅F₂N₃O₄S
- Molecular Weight : 363.36 g/mol
Structural Features
The compound's structure can be dissected into key functional groups:
- Imidazolidinone : Known for its role in various biological activities.
- Azetidine Ring : Contributes to the compound's interaction with biological targets.
- Difluorobenzenesulfonamide : Imparts unique electronic properties that may enhance binding affinity to target enzymes or receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Receptor Interaction : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against a range of bacterial strains. The potential for this compound to act against resistant bacterial strains is an area of ongoing investigation.
Anticancer Properties
Preliminary studies suggest that compounds containing imidazolidinone and azetidine moieties may possess anticancer activity. Mechanisms could include the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antibacterial properties of related compounds found that imidazolidinone derivatives exhibited significant activity against Gram-positive bacteria. The study suggested that modifications to the side chains could enhance potency .
- Anticancer Activity Assessment : In vitro studies demonstrated that similar compounds could inhibit proliferation in various cancer cell lines by inducing cell cycle arrest at the G2/M phase .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide- and benzamide-based pesticides. Below is a comparative analysis based on substituents, functional groups, and documented uses from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Fluorinated Aromatic Rings : The 2,6-difluorobenzenesulfonamide/benzamide group is a common feature across these compounds, suggesting its role in enhancing lipophilicity and target binding. For example, Flumetsulam and Diflubenzuron leverage this moiety for herbicidal and insecticidal activity, respectively .
Heterocyclic Linkers: The azetidine-imidazolidinone system in the target compound contrasts with triazolopyrimidine (Flumetsulam) or urea (Diflubenzuron) linkers. These differences likely influence target specificity and metabolic stability.
Biological Activity : While Flumetsulam inhibits acetolactate synthase (ALS) in plants, Diflubenzuron disrupts insect chitin synthesis. The absence of explicit data for the target compound necessitates further studies to determine its mechanism.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The 2,6-difluorobenzenesulfonamide group likely increases logP compared to non-fluorinated analogs, as seen in Diflubenzuron (logP ~4.5) .
- Solubility: The polar imidazolidinone and sulfonamide groups could enhance aqueous solubility compared to purely aromatic analogs like Fluazuron .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
